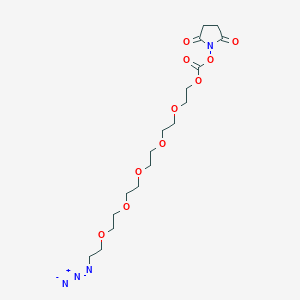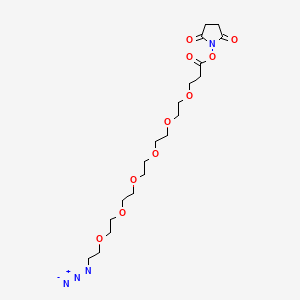
BAY 73-6691
概要
説明
- BAY 73-6691は、PDE9Aサブタイプを選択的に標的とするホスホジエステラーゼ阻害剤です。
- これは、この特定の作用機序で開発された最初の化合物 でした。
- PDE9A酵素は、主に脳、特に小脳、新皮質、線条体、海馬などの領域に発現しています。
- その役割は、NMDA受容体へのグルタミン酸結合に続く、cGMP媒介シグナル伝達を制限することです。
- This compoundは、PDE9Aを阻害することにより、グルタミン酸シグナル伝達を強化し、学習と記憶を改善する可能性があります。
科学的研究の応用
- BAY 73-6691 has significant research applications:
Neuropharmacology: It improves learning and memory in rodents.
Laboratory Research Tool: Widely used to study PDE9A function.
Alzheimer’s Treatment: Potential therapeutic use due to its effects on glutamate signaling.
作用機序
- BAY 73-6691の作用機序は、PDE9Aを阻害することに関与しています。
- 分子標的:PDE9A酵素。
- 経路:グルタミン酸シグナル伝達の増強。
類似化合物の比較
- This compoundは、最初の選択的PDE9A阻害剤としてユニークです。
- 類似の化合物は、利用可能な情報には明示的にリストされていません。
生化学分析
Biochemical Properties
BAY 73-6691 specifically inhibits the PDE9 enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP) . This enzyme is expressed primarily in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus . This compound has been shown to interact with these enzymes, blocking cGMP degradation .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. For instance, it has been found to improve learning and memory in elderly rats . It also reduces the neutrophil adhesion in sickle cell disease, suggesting that PDE9 inhibition in such cells may constitute an important strategy to inhibit the vaso-occlusive process in this disorder .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the PDE9 enzyme, leading to an increase in cGMP levels . This in turn enhances glutamate signaling, which is known to be involved in learning and memory . This compound also alters tau phosphorylation and synaptic related proteins through the cGMP/PKG/CREB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in a study involving 5/6 nephrectomized rats, two doses of this compound (1 mg/kg/day and 5 mg/kg/day) were given for 95 days . The study found that the treatment did not improve any cardiac and renal functional parameter .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, it was found that the potency values for acetylcholine, nitric oxide, and sildenafil were significantly greater in mice treated chronically with this compound .
Metabolic Pathways
This compound is involved in the cGMP-PKG signaling pathway, MAPK signaling pathway, and calcium signaling pathway . It showed only slight effects on cardiac functional parameters .
Transport and Distribution
Given its role as a PDE9 inhibitor, it is likely to be distributed in tissues where PDE9 is expressed, including the brain, kidney, lung, heart, small intestine, prostate, bladder, and hematopoietic cells .
準備方法
- BAY 73-6691の合成経路はよく文書化されていますが、工業生産方法は異なる場合があります。
- 残念ながら、具体的な反応条件は、一般に公開されていません。
化学反応の分析
- BAY 73-6691は、酸化、還元、置換など、さまざまな反応を起こします。
- これらの反応で使用される一般的な試薬や条件は、機密情報です。
- これらの反応から生成される主要な生成物は、明示的に開示されていません。
科学研究への応用
- This compoundは、重要な研究応用を有しています。
神経薬理学: げっ歯類の学習と記憶を改善します。
実験室研究ツール: PDE9A機能の研究に広く使用されています。
アルツハイマー病の治療: グルタミン酸シグナル伝達への影響による、潜在的な治療的用途。
類似化合物との比較
- BAY 73-6691 is unique as the first selective PDE9A inhibitor.
- Similar compounds are not explicitly listed in the available information.
特性
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028165 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-92-6 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-73-6691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 73-6691 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-73-6691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















